Polihexanide

説明

Polihexanide, also known as this compound, is a useful research compound. Its molecular formula is C8H19N5 and its molecular weight is 185.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Polihexanide, also known as polyhexamethylene biguanide (PHMB), is a polymeric biguanide compound widely recognized for its antimicrobial properties. It is utilized in various medical and industrial applications, including wound care, disinfection, and as a preservative in cosmetics. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, safety profile, and clinical applications.

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis.

In Vitro Studies

- Efficacy Against Multidrug-Resistant Strains : A study demonstrated that a 0.1% this compound-betain solution effectively inhibited multidrug-resistant (MDR) strains of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The Minimum Inhibitory Concentrations (MICs) ranged from 0.5 to 8 mg/L, indicating strong bactericidal activity at low concentrations .

- Biofilm Disruption : Research has shown that this compound can significantly reduce bacterial biofilms associated with chronic wounds. In an animal study, it eliminated 99.64% of bacteria from MRSA-infected wounds within six days .

- Comparison with Other Antiseptics : In comparative studies, this compound has been shown to be more effective than traditional antiseptics like triclosan against clinical isolates .

Safety Profile

This compound is generally considered safe for use in humans; however, some studies indicate potential toxicity at high concentrations.

Toxicological Studies

- Carcinogenicity Assessment : A two-year study in rats indicated that high doses (2000 ppm) of this compound led to decreased body weight gain and liver damage indicators such as elevated liver enzymes (AST and ALT). The No Observed Effect Level (NOEL) was established at 600 ppm .

- Dermal Exposure : In a dermal toxicity study involving mice, no significant adverse effects were observed at lower doses; however, higher doses showed signs of irritation .

- Clinical Tolerability : A clinical case series indicated that a 0.02% aqueous solution of this compound was well-tolerated by patients with corneal and conjunctival conditions .

Clinical Applications

This compound is widely used in wound care management, particularly for hard-to-heal wounds.

Case Studies and Clinical Trials

- Wound Care Efficacy : A UK-based case series involving the use of this compound and betaine solutions reported that over half of the chronic wounds treated showed significant healing improvements within one month. Notable reductions in malodour and exudate were observed .

- Treatment of MRSA Infections : Although a randomized controlled trial suggested that single courses of this compound may not completely eradicate MRSA infections, its use in combination therapies has shown promise in promoting wound healing and reducing infection rates .

Summary of Findings

The biological activity of this compound underscores its significance as an antimicrobial agent with diverse applications in healthcare:

| Property | Details |

|---|---|

| Antimicrobial Spectrum | Effective against bacteria (including MDR), fungi, and viruses |

| Mechanism of Action | Disruption of microbial cell membranes |

| Safety Profile | Generally safe; potential toxicity at high concentrations |

| Clinical Applications | Wound care, disinfectants for medical equipment, and cosmetics |

| Case Study Highlights | Significant healing improvements in chronic wounds; effective against MRSA |

科学的研究の応用

Wound Care

Polihexanide is extensively utilized in the management of chronic and acute wounds. Its properties facilitate rapid healing and reduce the duration of treatment and hospitalization.

- Chronic Wound Treatment : PHMB has been shown to promote faster regeneration of tissue in chronic wounds. It is particularly effective in treating critically colonized wounds and those at risk of infection . Research indicates that PHMB can significantly enhance the healing process by reducing bacterial load and promoting granulation tissue formation .

- Burns : The application of this compound in burn treatment has demonstrated positive outcomes. It helps prevent infections while providing a conducive environment for healing . A study indicated that PHMB effectively eliminated 99.64% of bacteria from MRSA-infected wounds within six days, showcasing its potency in acute situations .

Infection Control

This compound is recognized for its role in controlling infections, especially those caused by multi-drug resistant organisms (MDROs).

- MRSA Infections : Recent studies highlight the effectiveness of PHMB in managing Methicillin-resistant Staphylococcus aureus (MRSA) infections. When combined with other agents like povidone iodine, it has shown synergistic effects that enhance wound healing without relying on antibiotics . This is particularly crucial given the rising concerns over antibiotic resistance.

- Biofilm Disruption : this compound acts as an inhibitor of biofilm formation, which is critical in chronic infections where biofilms protect bacteria from conventional treatments. Its application can lead to significant reductions in biofilm-associated infections .

Surgical Applications

In surgical settings, this compound is employed as a skin antiseptic prior to procedures to reduce the risk of postoperative infections.

- Preoperative Skin Preparation : PHMB solutions are used for skin disinfection before surgical interventions due to their broad-spectrum antimicrobial activity and low toxicity profile. This application helps minimize the likelihood of surgical site infections (SSIs) .

Veterinary Medicine

This compound's utility extends beyond human medicine into veterinary applications.

- Animal Wound Care : In veterinary practices, PHMB is used for treating wounds and preventing infections in animals. Its safety profile makes it suitable for use in various species without adverse effects .

Industrial Applications

Beyond healthcare, this compound finds use in industrial settings.

- Water Treatment : Due to its antimicrobial properties, PHMB is utilized in water treatment processes to control microbial growth in various environments, including swimming pools and industrial water systems .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound across different applications:

特性

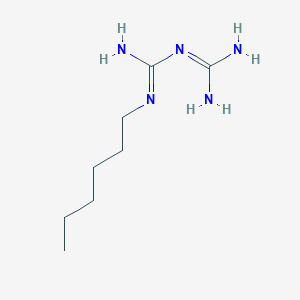

IUPAC Name |

1-(diaminomethylidene)-2-hexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZJLPXFVQHDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873856 | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28757-47-3, 24717-31-5, 133029-32-0 | |

| Record name | Polihexanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polihexanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。